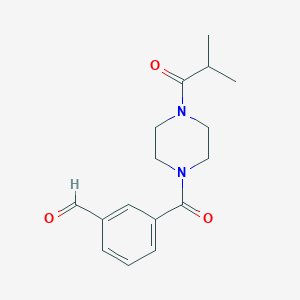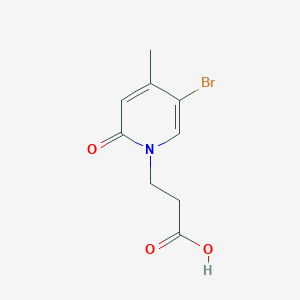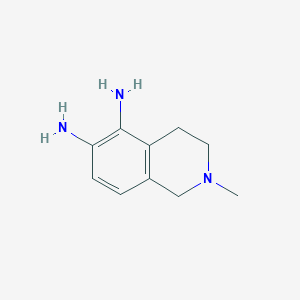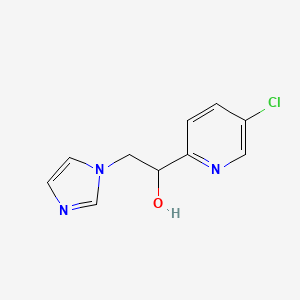
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is a synthetic organic compound that features both pyridine and imidazole rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxaldehyde and 1H-imidazole.
Reaction: The aldehyde group of 5-chloro-2-pyridinecarboxaldehyde reacts with the imidazole under basic conditions to form the corresponding imidazole derivative.
Reduction: The intermediate product is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the pyridine or imidazole rings.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: It could act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyridyl)-2-(1H-imidazol-1-yl)ethane-1-ol: Lacks the chlorine atom, which might affect its reactivity and biological activity.
1-(5-Chloro-2-pyridyl)-2-(1H-imidazol-1-yl)ethanone: Has a ketone group instead of a hydroxyl group, which could influence its chemical properties.
Uniqueness
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol is unique due to the presence of both a chlorine atom on the pyridine ring and a hydroxyl group on the ethane chain. These features can significantly influence its chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)-2-imidazol-1-ylethanol |
InChI |
InChI=1S/C10H10ClN3O/c11-8-1-2-9(13-5-8)10(15)6-14-4-3-12-7-14/h1-5,7,10,15H,6H2 |
Clé InChI |
GTISQZPNQSZFOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(CN2C=CN=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pentanoic acid, 5-[(9-hydroxy-9H-xanthen-2-yl)oxy]-](/img/structure/B8453363.png)
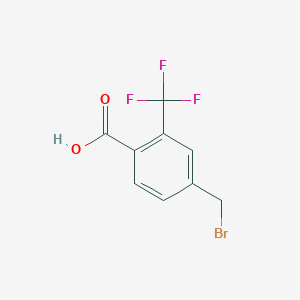
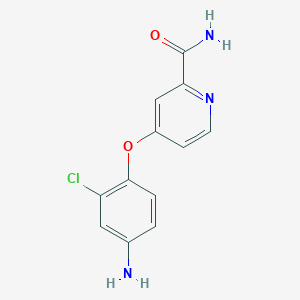
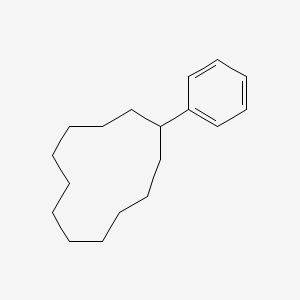
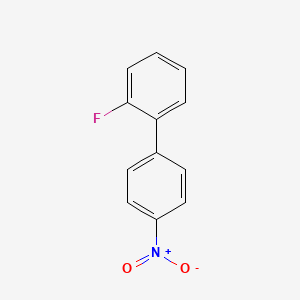
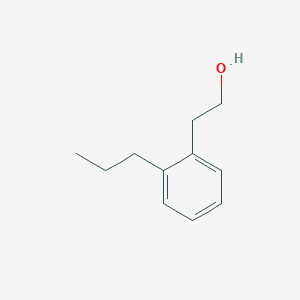
![1-Benzyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B8453414.png)
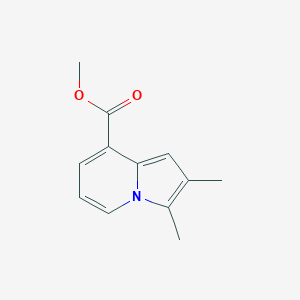

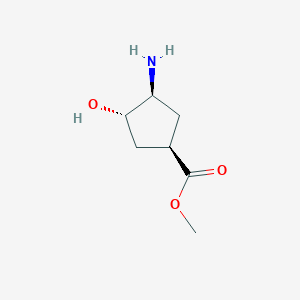
![2-[4-(2-Aminoethyl)phenoxy]nicotinamide](/img/structure/B8453436.png)
